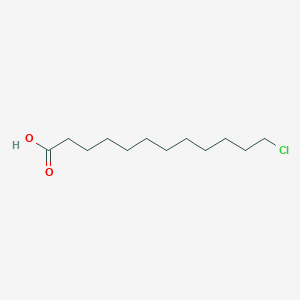
12-Chlorododecanoic acid
Overview
Description
12-Chlorododecanoic acid is a chemical compound with the molecular formula C12H23ClO2 . It has a molecular weight of 234.76282 .
Synthesis Analysis
The synthesis of this compound involves a two-step procedure. First, carboxylic acid is selectively chlorinated at the alpha position with molecular chlorine to afford the product α-chlorocarboxylic acid. This intermediate is then reacted with trimethylamine in a hermetic reactor and the product is obtained .Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C12H23ClO2 . It has a molecular weight of 234.76282 .Chemical Reactions Analysis
The chemical reaction involving this compound is a nucleophilic substitution reaction. The kinetics and mechanism of the nucleophilic substitution reaction of trimethylamine α-chlorododecyl carboxylate with trimethylamine were investigated in protic and dipolar aprotic solvents including water, ethanol, and N, N-dimethyl formamide .Scientific Research Applications
Corrosion Inhibition
12-Aminododecanoic acid, a compound structurally similar to 12-Chlorododecanoic acid, has been studied for its inhibitory effects on the corrosion of carbon steel. In environments like CO2-saturated hydrochloric acid, it acts as a mixed-type inhibitor with a maximum efficiency of 98.1%. The mechanism involves forming a self-assembled monolayer on the steel surface, creating a hydrophobic barrier to protect against corrosion. This suggests potential applications of this compound in similar corrosion inhibition roles (Ghareba & Omanovic, 2010); (Ghareba & Omanovic, 2011).
Cytochrome P4504A1 Oxidation
This compound has been used to understand the oxidation process of Cytochrome P4504A1. The study found that this compound is oxidized to 12-hydroxydodecanoic acid and 12-oxododecanoic acid. This research sheds light on the regiospecificity of fatty acid oxidation by cytochrome P450 enzymes, suggesting a potential role for this compound in biochemical and pharmacological studies (He et al., 2005).
Synthesis of Nylon Precursors
12-Aminododecanoic acid, which can be derived from this compound, is a monomer precursor for nylon-12. Its synthesis from vernolic acid through a sequence of reactions highlights its significance in the industrial production of specific types of nylon. This suggests the potential utility of this compound in the synthesis of similar polyamide materials (Ayorinde et al., 1997).
Antifungal Activities
Myristic acid analogs, including this compound, have been studied for their antifungal activities. These compounds show potential as inhibitors of N-myristoyl-transferase, exhibiting potent activity against various yeasts and filamentous fungi. This research opens doors for this compound's application in the development of new antifungal agents (Parang et al., 1996).
Mechanism of Action
Properties
IUPAC Name |
12-chlorododecanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23ClO2/c13-11-9-7-5-3-1-2-4-6-8-10-12(14)15/h1-11H2,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSQLFBKZQRLUFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCC(=O)O)CCCCCCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-(4-Bromo-benzyl)-3H-imidazol-4-YL]-methanol](/img/structure/B3252921.png)

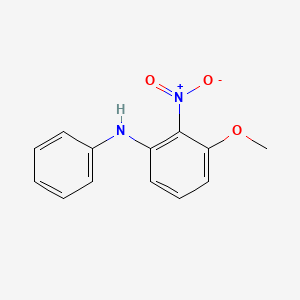
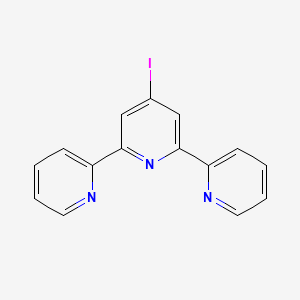



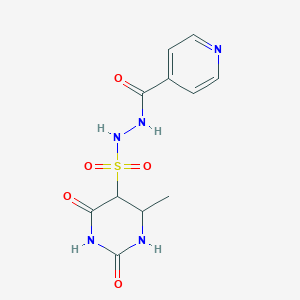
![Rel-(1R,5S)-3-tosyl-3-azabicyclo[3.2.0]heptan-6-one](/img/structure/B3252979.png)
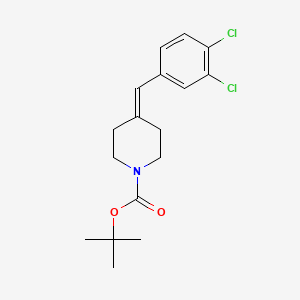
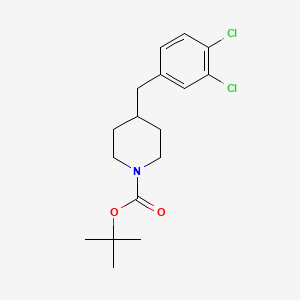
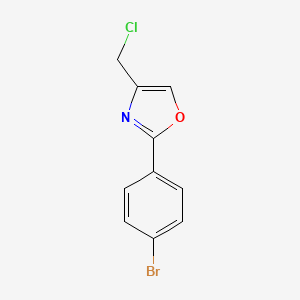
![[(2R)-piperidin-2-yl]methanamine dihydrochloride](/img/structure/B3253013.png)
